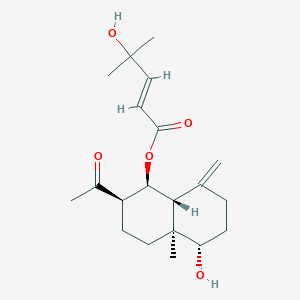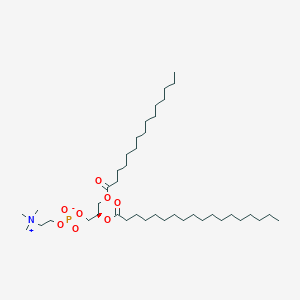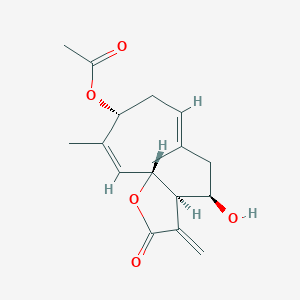
Eupaformonin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eupaformonin is a germacranolide.
Applications De Recherche Scientifique
Anti-hyperglycemic and Anti-hyperlipidemic Effects
Eupaformonin, present in Euonymus alatus (EA), has demonstrated anti-hyperglycemic and anti-hyperlipidemic properties. In a study, EA was shown to regulate blood glucose and lipid levels by influencing hepatic lipogenesis-related genes and PPAR-gamma gene expression in periepididymal fat. This effect was not due to decreased food intake but due to EA's specific actions. The study concluded that EA significantly reduced plasma glucose and lipid levels and decreased triglyceride deposition in the liver, indicating potential benefits in treating obesity-related diabetes and non-alcoholic fatty liver disease (Park, Ko, & Chung, 2005).
Hepatoprotective Effects
Eupaformonin exhibits hepatoprotective properties. One study investigated the hepatoprotective effect of saponin fraction isolated from the leaf of Euphorbia neriifolia on CCl4-induced hepatotoxicity in rats. It demonstrated that pretreatment with the saponin fraction significantly attenuated the acute increase in serum levels of liver enzymes and reduced histopathological alterations, suggesting protection against cellular phospholipid peroxidative damage (Bigoniya & Rana, 2010). Similarly, the ethanol extract of Euphorbia fusiformis tubers showed significant hepatoprotective effects against rifampicin-induced hepatic damage in Wistar albino rats, with no significant toxic effects even at higher doses (Anusuya, Raju, & Manian, 2010).
Anti-Inflammatory Effects
Eupaformonin demonstrates anti-inflammatory properties. For instance, euphol, a tetracyclic triterpene isolated from Euphorbia tirucalli, significantly inhibited skin inflammation induced by 12-O-tetradecanoylphorbol-13-acetate (TPA) in mice. It reduced ear edema and leukocyte influx by modulating inflammatory cytokines and inhibiting specific protein kinase pathways. These findings position euphol as a potential agent for managing skin diseases with an inflammatory component (Passos et al., 2013).
Propriétés
Numéro CAS |
55520-20-2 |
|---|---|
Nom du produit |
Eupaformonin |
Formule moléculaire |
C17H22O5 |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
[(3aR,4R,6E,9R,10Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-9-yl] acetate |
InChI |
InChI=1S/C17H22O5/c1-9-5-6-14(21-12(4)18)10(2)8-15-16(13(19)7-9)11(3)17(20)22-15/h5,8,13-16,19H,3,6-7H2,1-2,4H3/b9-5+,10-8-/t13-,14-,15-,16-/m1/s1 |
Clé InChI |
UYVDDCCDZKMLBM-IGERJXIRSA-N |
SMILES isomérique |
C/C/1=C\C[C@H](/C(=C\[C@@H]2[C@@H]([C@@H](C1)O)C(=C)C(=O)O2)/C)OC(=O)C |
SMILES |
CC1=CCC(C(=CC2C(C(C1)O)C(=C)C(=O)O2)C)OC(=O)C |
SMILES canonique |
CC1=CCC(C(=CC2C(C(C1)O)C(=C)C(=O)O2)C)OC(=O)C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



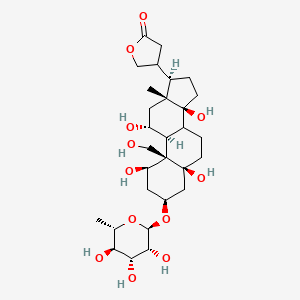
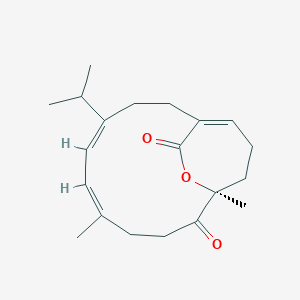
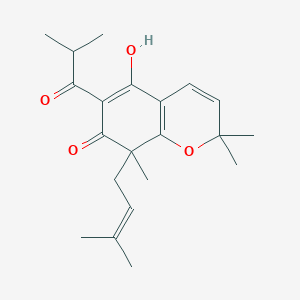
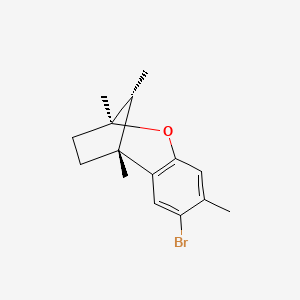
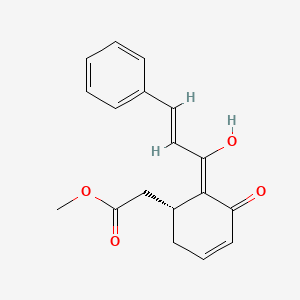

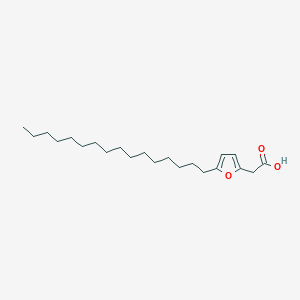

![(2r)-2-Azanyl-3-[(1r,2s)-2-Oxidanyl-1-Phosphono-Propyl]sulfanyl-Propanoic Acid](/img/structure/B1251985.png)
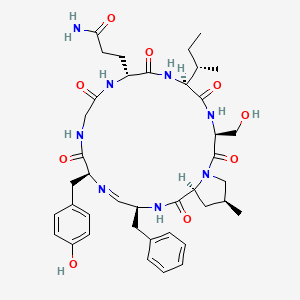
![[(2S,3S,4R,5R,6S)-3,5-dihydroxy-2-[(2R,3R,4S,5S,6R)-5-hydroxy-6-(hydroxymethyl)-4-sulfooxy-2-(2-tetradecylhexadecoxy)oxan-3-yl]oxy-6-methyloxan-4-yl] hydrogen sulfate](/img/structure/B1251989.png)
